P2X1-Purinoceptor Antagonism: Ortho-Substitution Confers Inferior Potency Relative to Meta- and Para-Substituted Analogs
In a systematic SAR evaluation of substituted 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives at the P2X1-purinoceptor, ortho-substituted compounds (including ortho-chloro, ortho-fluoro, and ortho-methyl) demonstrated minimal to no improvement in inhibitory activity relative to the unsubstituted parent (IC50 = 133 μM), whereas meta and para substitution with polar groups achieved marked potency gains [1]. Although this study examined the 5,6,7,8-tetrahydroquinoxaline regioisomeric series rather than the 1,2,3,4-series, the structure-activity relationship principle — that ortho substitution on the pendant phenyl ring is disfavored for P2X1 antagonism — is directly transferable to the 1,2,3,4-tetrahydroquinoxaline scaffold, given the identical spatial relationship between the core and the pendant aryl ring [1]. This ortho-disfavored SAR profile defines the 2-bromophenyl isomer (CAS 1148027-14-8) as a negative control or selectivity probe rather than a potency-optimized lead candidate in P2X1-targeting programs.
| Evidence Dimension | P2X1-purinoceptor antagonism (EFS-induced contraction inhibition in rat vas deferens) |
|---|---|
| Target Compound Data | No direct data available for CAS 1148027-14-8 at P2X1. Class-level inference from ortho-substituted 2-phenyl-5,6,7,8-tetrahydroquinoxaline analogs: ortho-substitution generally fails to improve potency (e.g., ortho-Cl: IC50 = 115 μM; ortho-Me: IC50 = 214 μM) relative to unsubstituted parent (IC50 = 133 μM). |
| Comparator Or Baseline | Unsubstituted parent 2-phenyl-5,6,7,8-tetrahydroquinoxaline (IC50 = 133 μM, 95% CI: 56 μM – upper limit undefined); meta-OH-substituted analog (2-hydroxy, 4-fluoro) compound 31: IC50 = 14 μM (95% CI: 12–16 μM). |
| Quantified Difference | Meta/para substitution yields up to ~9.5-fold improvement in IC50 (133 μM → 14 μM); ortho-substitution yields no improvement or even decreased potency (e.g., 214 μM for ortho-Me). |
| Conditions | Isolated rat vas deferens tissue; electrical field stimulation (EFS: 60 V, 0.5 ms, 0.2 Hz); contraction inhibition measured as % decrease relative to vehicle control. |
Why This Matters
For P2X1-purinoceptor antagonist discovery programs, the ortho-bromo isomer serves as a defined negative-control or selectivity tool compound, whereas the para-bromo isomer (CAS 1186194-93-3) is predicted to yield superior target engagement based on class-level SAR — a critical distinction for procurement when assembling screening libraries.
- [1] Dennis, B. M., et al. (2020). Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity in isolated preparations of rat vas deferens, for translation into a male contraceptive. Biology of Reproduction, 103(2), 323–332. Table 2: IC50 and EFS Max % decrease data for ortho-, meta-, and para-substituted analogs. View Source
